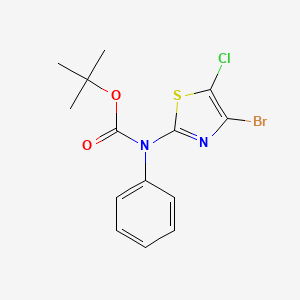

tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate

Description

Properties

Molecular Formula |

C14H14BrClN2O2S |

|---|---|

Molecular Weight |

389.7 g/mol |

IUPAC Name |

tert-butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)-N-phenylcarbamate |

InChI |

InChI=1S/C14H14BrClN2O2S/c1-14(2,3)20-13(19)18(9-7-5-4-6-8-9)12-17-10(15)11(16)21-12/h4-8H,1-3H3 |

InChI Key |

ZJFMGGNRSMXGKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=NC(=C(S2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate typically involves multiple steps. One common method includes the reaction of 4-bromo-5-chlorothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the thiazole ring are susceptible to nucleophilic substitution, enabling functionalization at the 4- and 5-positions.

-

Bromine Replacement :

Bromine at position 4 undergoes substitution with nucleophiles like amines, alkoxides, or thiols under mild conditions (e.g., room temperature, polar aprotic solvents).

Example Reaction :This reaction is critical for introducing amino groups for drug-discovery applications.

-

Chlorine Replacement :

Chlorine at position 5 is less reactive than bromine but can be displaced under harsher conditions (e.g., elevated temperatures or strong bases like NaH).

Carbamate Hydrolysis

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield free amines or urea derivatives.

| Conditions | Products | Applications |

|---|---|---|

| Acidic (H2_22SO4_44, H2_22O) | Phenyl(4-bromo-5-chlorothiazol-2-yl)amine + CO + tert-butanol | Intermediate for bioactive molecules |

| Basic (NaOH, MeOH) | Sodium salt of phenyl(4-bromo-5-chlorothiazol-2-yl)carbamate + tert-butanol | Functionalization for polymer chemistry |

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-couplings, enabling C–C or C–heteroatom bond formation.

-

Suzuki-Miyaura Coupling :

Reacts with arylboronic acids to form biarylthiazoles.

Example :Yields exceed 75% with electron-deficient boronic acids.

-

Buchwald-Hartwig Amination :

Substitutes bromine with amines to generate diverse amino-thiazole derivatives.

Ring-Opening Reactions

Under strongly basic conditions (e.g., LiNPri in THF), the thiazole ring undergoes cleavage, forming open-chain intermediates that can be functionalized further .

Mechanism :

-

Deprotonation at the thiazole C–H position.

-

Ring opening to form a thioamide intermediate.

Stability Under Thermal and Oxidative Conditions

The compound exhibits moderate thermal stability but decomposes above 200°C. Oxidizing agents (e.g., KMnO) degrade the thiazole ring, forming sulfonic acid derivatives .

Comparative Reactivity Table

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The electron-deficient thiazole ring directs electrophiles to the 5-position, though steric hindrance from the phenyl group limits reactivity.

-

Carbamate Stability : The tert-butyl group provides steric protection, enhancing carbamate stability under basic conditions but allowing controlled hydrolysis in acidic media.

Scientific Research Applications

tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate is a chemical compound that combines a thiazole ring with a carbamate functional group. It has a molecular weight of approximately 389.7 g/mol and a molecular formula of . The compound features a tert-butyl group, a phenyl group, and halogen substituents (bromo and chloro) on the thiazole ring, which contribute to its chemical properties and potential biological activities.

Scientific Research Applications

General Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-5-chlorothiazole with tert-butyl chloroformate in the presence of a base like triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group. The mechanism includes a nucleophilic attack by the amine on the carbonyl carbon of the chloroformate, leading to the formation of the carbamate.

Potential Biological Activity

Research indicates that this compound exhibits significant biological activity, especially in enzyme inhibition and protein-ligand interactions. The thiazole moiety is known for its role in biological systems and often acts as a pharmacophore in various therapeutic agents. Compounds with similar structures can modulate enzyme activities, making this compound a candidate for further investigation in medicinal chemistry.

Diverse Applications

This compound has diverse applications across several fields:

- Pharmaceutical Research: As an intermediate in synthesizing bioactive molecules.

- Agrochemical Research: For creating new pesticides and herbicides.

- Materials Science: In the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate involves its interaction with specific molecular targets. The thiazole ring and phenylcarbamate moiety can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituted Thiazole Carbamates

Key Observations :

- Steric Effects : The phenyl group introduces steric bulk absent in methyl-substituted analogs, which may hinder nucleophilic attacks but enhance π-π stacking in protein binding .

- Reactivity : The formyl-substituted analog (similarity 0.68) is more reactive toward nucleophilic additions (e.g., hydrazine), whereas the Br/Cl substituents favor cross-coupling reactions .

Aromatic Ring-Modified Carbamates

Key Observations :

Functional Group Variations

Key Observations :

- Core Heterocycle : Pyrimidine-based analogs (e.g., ) exhibit distinct hydrogen-bonding profiles compared to thiazoles, affecting target selectivity in kinase inhibition.

Biological Activity

tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound integrates a thiazole ring with various functional groups, which are known to influence its interaction with biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 389.7 g/mol. The synthesis typically involves the reaction of 4-bromo-5-chlorothiazole with tert-butyl chloroformate in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity , particularly in the areas of enzyme inhibition and protein-ligand interactions. The thiazole moiety is recognized for its role as a pharmacophore in various therapeutic agents, suggesting that compounds like this compound could modulate enzyme activities effectively .

Enzyme Inhibition

The compound's ability to inhibit enzymes has been demonstrated through various studies. For instance, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. In silico docking studies have indicated strong binding affinities to COX enzymes, making it a candidate for anti-inflammatory drug development .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Anti-inflammatory Activity : A study on related compounds demonstrated significant anti-inflammatory effects using the carrageenan-induced rat paw edema model. Compounds showed percentage inhibition rates ranging from 39% to 54%, indicating potential therapeutic benefits .

- Antimicrobial Properties : Another investigation highlighted the antimicrobial activity of thiazole derivatives, suggesting that compounds with structural similarities may exhibit similar effects against various pathogens.

- Inhibition of Protein-Ligand Interactions : Research focusing on the binding affinities of thiazole-based compounds to specific proteins has revealed that these interactions can significantly alter enzyme functions, leading to potential therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| tert-Butyl (4-bromo-thiazol-2-yl)(methyl)carbamate | 944804-88-0 | Lacks chlorine substituent; methyl group instead of phenyl |

| tert-Butyl (5-bromo-thiazol-2-yl)carbamate | 1064678-19-8 | Similar thiazole structure; different substitution pattern |

| tert-butyl N-(4-bromo-thiazol-2-yl)carbamate | 1178886-89-9 | Variation without chlorination; simpler structure |

The distinct combination of halogen substitutions and functional groups in this compound contributes to its unique chemical reactivity and biological activity compared to these similar compounds .

Q & A

Q. What are the standard synthetic protocols for synthesizing tert-butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate?

The synthesis typically involves reacting substituted thiazole precursors with tert-butyl chloroformate under anhydrous conditions. A base such as triethylamine is used to deprotonate the amine intermediate, facilitating carbamate formation. Reactions are conducted at controlled temperatures (0–25°C) in solvents like dichloromethane or tetrahydrofuran. Purification is achieved via column chromatography or recrystallization .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm connectivity of the thiazole, phenyl, and carbamate groups.

- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.

- IR spectroscopy to identify carbamate C=O stretching (~1680–1720 cm⁻¹) and thiazole ring vibrations .

- X-ray crystallography (if crystals are obtainable) for absolute structural confirmation .

Q. What are the primary research applications of this compound?

It serves as a versatile intermediate in:

- Medicinal chemistry : Synthesis of kinase inhibitors or anticancer agents via Suzuki-Miyaura cross-coupling reactions targeting the bromine substituent.

- Chemical biology : Probing enzyme active sites through its electrophilic thiazole core.

- Materials science : Development of heterocyclic polymers or ligands for catalysis .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

- Process intensification : Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions like hydrolysis of the tert-butyl carbamate group.

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve selectivity.

- In situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How should researchers resolve contradictions in NMR data for structural isomers?

- Computational modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values for potential isomers.

- Advanced 2D NMR : Use NOESY/ROESY to detect spatial proximity between protons, distinguishing regioisomers (e.g., bromine at C4 vs. C5 on the thiazole ring).

- Analog comparison : Cross-reference spectral data with structurally similar compounds (e.g., tert-butyl (4-chloropyrimidin-2-yl)(methyl)carbamate) to identify patterns .

Q. What strategies mitigate decomposition during long-term storage?

- Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and humidity to identify decomposition pathways.

- Storage recommendations : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid contact with strong acids/bases, which hydrolyze the carbamate .

Q. How can the thiazole ring’s electronic effects be exploited in structure-activity relationship (SAR) studies?

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at C4/C5 to modulate reactivity.

- Biological assays : Compare inhibition potency against target enzymes (e.g., kinases) to correlate electronic properties with activity. Fluorine substitution at C4 (as in tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate) enhances binding affinity via polar interactions .

Q. What computational methods are effective in predicting metabolic pathways?

- In silico tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate phase I/II metabolism.

- Docking studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential oxidation sites on the phenyl or thiazole moieties .

Methodological Notes

- Contradiction analysis : Always cross-validate spectral data with synthetic controls and literature analogs to address discrepancies (e.g., unexpected coupling constants in ¹H NMR) .

- Safety protocols : Implement fume hood use, glove boxes for air-sensitive steps, and LC-MS monitoring for toxic byproducts during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.